molecular formula C10H15Cl2N5O B2573474 3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride CAS No. 2137725-90-5

3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride

Cat. No. B2573474
CAS RN: 2137725-90-5
M. Wt: 292.16
InChI Key: ONPHFZHXEARQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride” is a chemical compound that belongs to the class of triazolopyrazines . Triazolopyrazines are a type of nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of triazolopyrazines starts from known oxalic acid monoamide esters . These monoamides are easily converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF . The subsequent cyclization of these compounds by refluxing in trifluoroacetic acid or in a mixture of acetic and trifluoroacetic acid results in 1-substituted pyrazine-2,3-diones . The use of POCl3 to obtain 3-chloropyrazin-2(1H)-ones was accompanied by the formation of a considerable amount of tar, which required column chromatography for purification .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrazines include the conversion of oxalic acid monoamide esters to asymmetric oxalic acid diamides, followed by cyclization to form 1-substituted pyrazine-2,3-diones . The use of POCl3 then leads to the formation of 3-chloropyrazin-2(1H)-ones .

Scientific Research Applications

Mechanism of Action

Triazolopyrazines, including “3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride”, are found to be P2X7 receptor antagonists . The P2X7 receptor is a type of purinergic receptor for ATP, which plays a role in apoptosis and inflammation. Therefore, triazolopyrazines could be useful for treating pain or inflammatory diseases .

Future Directions

Triazolopyrazines, including “3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride”, have shown promising biological activity as P2X7 receptor antagonists . Therefore, they could be further explored for their potential in treating pain or inflammatory diseases . More research is needed to fully understand their mechanism of action and to optimize their synthesis process.

properties

IUPAC Name

3-(2-aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O.2ClH/c11-4-3-8-12-13-9-10(16)14(7-1-2-7)5-6-15(8)9;;/h5-7H,1-4,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPHFZHXEARQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN3C(=NN=C3C2=O)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride

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